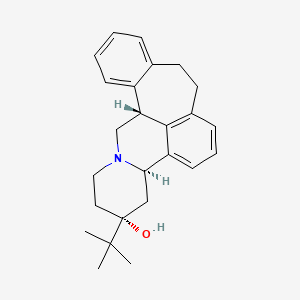
(+)-Butaclamol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-butaclamol is an organic heteropentacyclic compound that is 2,3,4,4a,8,9,13b,14-octahydro-1H-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinoline substituted at position 3 by both hydroxy and tert-butyl groups. It has a role as a dopaminergic antagonist. It is an organic heteropentacyclic compound, a tertiary alcohol, a tertiary amino compound and an amino alcohol.
A benzocycloheptapyridoisoquinolinol that has been used as an antipsychotic, especially in schizophrenia.
Applications De Recherche Scientifique
Neuroleptic Activity and Behavioral Studies
(+)-Butaclamol is recognized for its neuroleptic properties, demonstrated through its ability to inhibit behaviors induced by drugs like amphetamine and to block dopaminergic and adrenergic mechanisms. This enantiomer has shown specific activities such as abolishing amphetamine-induced stereotyped behavior, reducing ambulation, and affecting behavioral responses in rats (Voith & Cummings, 1976).
Dopamine Receptor Interaction
The (+)-enantiomer of butaclamol has been found to block dopamine-induced increases in adenyl cyclase activity in brain regions such as the olfactory tubercle, highlighting its role in dopamine receptor blockade. This is contrasted with the inactive (-)-enantiomer, emphasizing the stereochemical specificity of (+)-butaclamol (Lippmann, Pugsley, & Merker, 1975).
Impact on Cyclic AMP System
Studies indicate that (+)-butaclamol influences the noradrenergic cyclic AMP generating system in the rat limbic forebrain, with its actions differing significantly from its (-)-enantiomer. This highlights its specific pharmacological profile related to noradrenaline receptors (Robinson & Sulser, 1976).
Analytical Techniques
(+)-Butaclamol has been subject to enantioanalysis using techniques such as potentiometric membrane electrodes, demonstrating the potential for precise measurement and analysis in scientific research contexts (Stefan-van Staden et al., 2010).
Molecular Conformation Studies
Research into the molecular conformation and internal flexibility of butaclamol hydrochloride provides insights into its structural and functional characteristics, crucial for understanding its pharmacological actions (Casarotto et al., 1991).
Exploration of Analogs and Derivatives
The investigation into analogs of butaclamol, such as the study of molecular similarities with other antipsychotic agents, furthers our understanding of the mechanisms underlying antipsychotic drugs and their potential side effects (Kukla et al., 1979).
Propriétés
Numéro CAS |
36504-93-5 |
|---|---|
Nom du produit |
(+)-Butaclamol |
Formule moléculaire |
C25H31NO |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m1/s1 |
Clé InChI |
ZZJYIKPMDIWRSN-TZBSWOFLSA-N |
SMILES isomérique |
CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |
SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
SMILES canonique |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Apparence |
Solid powder |
Autres numéros CAS |
36504-93-5 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
36504-94-6 (hydrochloride) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Butaclamol; AY-23,028; AY 23,028; AY23,028; AY-23028; AY 23028; AY23028; (-)-Butaclamol; Butaclamol; Butaclamol, (-)- l; (-)Butaclamol; l-Butaclamol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



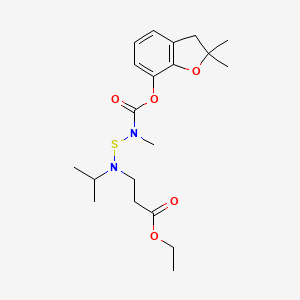
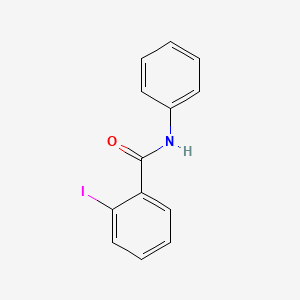
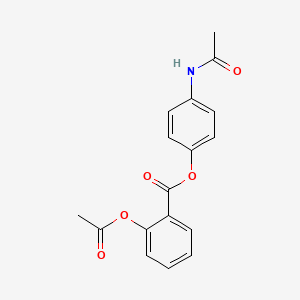
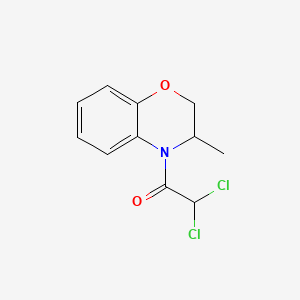
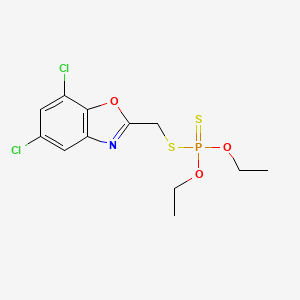
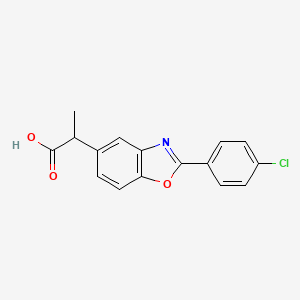
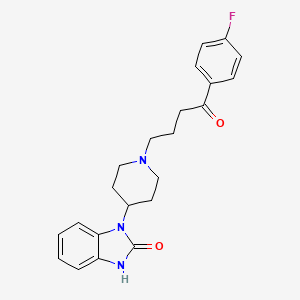
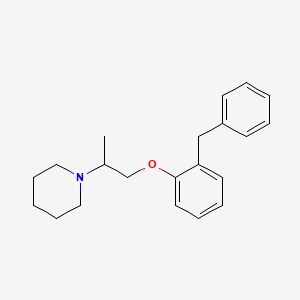
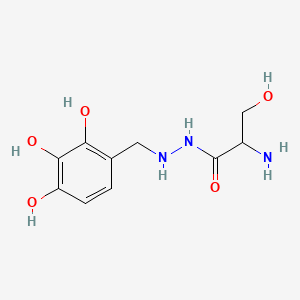
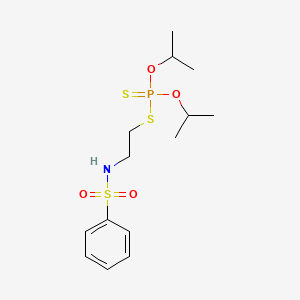
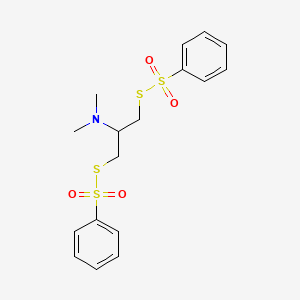
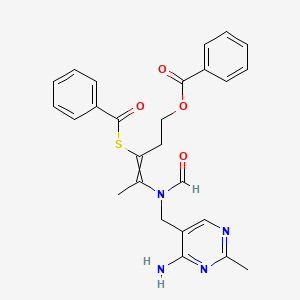
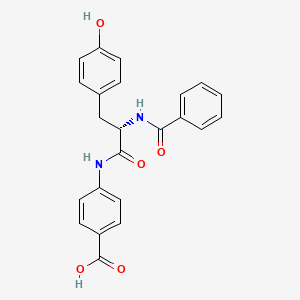
![2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B1668015.png)